molecular formula C24H26N2O5 B11696013 butyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate

butyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate

Cat. No.: B11696013
M. Wt: 422.5 g/mol
InChI Key: QLFMLCPIWJZBFA-UHFFFAOYSA-N
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Description

BUTYL 4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDO]BENZOATE is a complex organic compound with a molecular formula of C39H32N2O9 It is known for its unique structure, which includes an isoindole moiety and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDO]BENZOATE typically involves multiple steps. One common method includes the reaction of an isoindole derivative with a benzoic acid derivative under specific conditions. The reaction conditions often involve the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane, to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the synthesis process and ensure the consistency of the product .

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDO]BENZOATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

BUTYL 4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDO]BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of BUTYL 4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BUTYL 4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDO]BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an isoindole moiety and a benzoate ester group makes it particularly versatile for various applications in research and industry .

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

butyl 4-[[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]amino]benzoate

InChI

InChI=1S/C24H26N2O5/c1-4-5-14-31-24(30)16-10-12-17(13-11-16)25-21(27)20(15(2)3)26-22(28)18-8-6-7-9-19(18)23(26)29/h6-13,15,20H,4-5,14H2,1-3H3,(H,25,27)

InChI Key

QLFMLCPIWJZBFA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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